molecular formula C6H10O2 B1595542 Oxepan-4-one CAS No. 62643-19-0

Oxepan-4-one

Cat. No.: B1595542
CAS No.: 62643-19-0
M. Wt: 114.14 g/mol
InChI Key: CTLGXFASUHKSGN-UHFFFAOYSA-N
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Description

. It is a versatile organic compound that serves as a building block in various chemical syntheses. This compound is characterized by its ring structure, which includes a ketone group at the fourth position of the oxepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxepan-4-one can be synthesized through several methods, including the cyclization of ω-hydroxyalkanoic acids or the oxidation of corresponding cyclic alcohols. One common synthetic route involves the cyclization of 1,6-hexanediol under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and heating to promote ring closure.

Industrial Production Methods: In an industrial setting, this compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Oxepan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and introducing functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used to oxidize this compound to produce carboxylic acids or other oxidized derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce this compound to its corresponding alcohol, oxepan-4-ol.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, to replace the ketone group with other functional groups.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form oxepan-4-carboxylic acid.

  • Reduction: The reduction of this compound yields oxepan-4-ol.

  • Substitution: Substitution reactions can produce halogenated oxepanes or aminated derivatives.

Scientific Research Applications

Oxepan-4-one is utilized in various scientific research applications across multiple fields:

  • Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: this compound derivatives are explored for their potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to develop this compound derivatives as therapeutic agents for various diseases.

  • Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which oxepan-4-one exerts its effects depends on its specific application. For example, in antimicrobial research, this compound derivatives may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include key enzymes or structural components of the microorganisms.

Comparison with Similar Compounds

  • Cyclohexanone

  • Oxepane

  • Caprolactone

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Properties

IUPAC Name

oxepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-6-2-1-4-8-5-3-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLGXFASUHKSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349060
Record name oxepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62643-19-0
Record name oxepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxepan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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